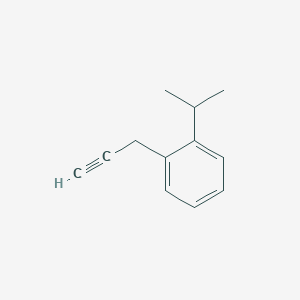
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene is an organic compound characterized by the presence of a benzene ring substituted with an isopropyl group and a propynyl group
Vorbereitungsmethoden
The synthesis of 1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(1-Methylethyl)benzene. This intermediate can then undergo a Sonogashira coupling reaction with propyne in the presence of a palladium catalyst and a copper co-catalyst to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and minimizing costs through the use of efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the propynyl group to a propyl group.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and electrophiles such as halogens or nitronium ions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biochemical outcomes.
Vergleich Mit ähnlichen Verbindungen
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene can be compared with other similar compounds such as:
1-(1-Methylethyl)-2-(2-propen-1-yl)benzene: This compound has a propenyl group instead of a propynyl group, leading to different reactivity and applications.
1-(1-Methylethyl)-2-(2-butyn-1-yl)benzene: The presence of a butynyl group introduces additional carbon atoms, affecting the compound’s physical and chemical properties.
Eigenschaften
CAS-Nummer |
73234-88-5 |
|---|---|
Molekularformel |
C12H14 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
1-propan-2-yl-2-prop-2-ynylbenzene |
InChI |
InChI=1S/C12H14/c1-4-7-11-8-5-6-9-12(11)10(2)3/h1,5-6,8-10H,7H2,2-3H3 |
InChI-Schlüssel |
ZLGCSGFYJUWJFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![-azido-4-[(fluorosulfonyl)oxy]-, (S)-Benzenepropanoic acid](/img/structure/B13564125.png)
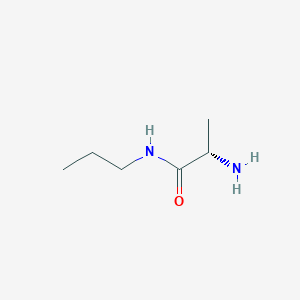
![9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one](/img/structure/B13564153.png)
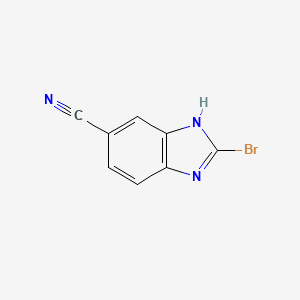
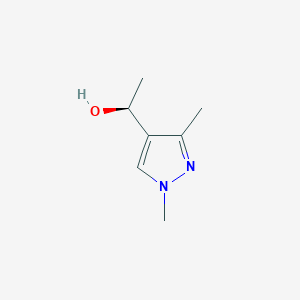
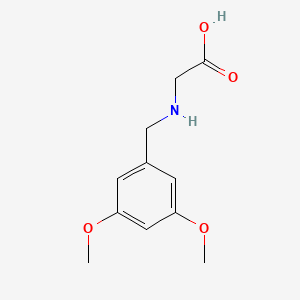
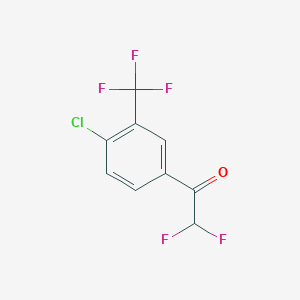
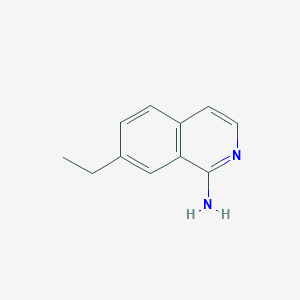
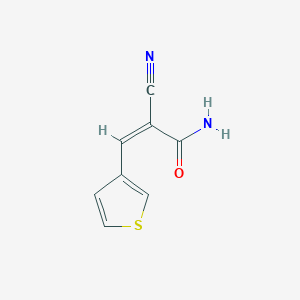
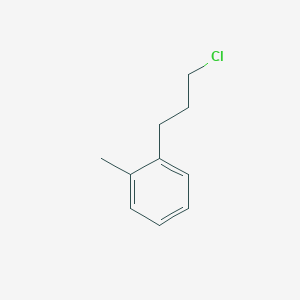
![2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13564225.png)
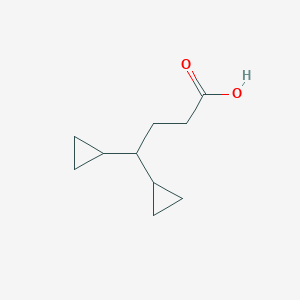
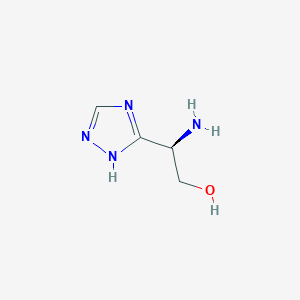
![4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B13564253.png)
